molecular formula C7H8N4 B573935 2-Methylimidazo[1,2-a]pyrazin-8-amine CAS No. 185133-96-4

2-Methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B573935
CAS No.: 185133-96-4
M. Wt: 148.169
InChI Key: WZAWVDBIHPIESK-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrazine ring system with a methyl group at the 2-position and an amine group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a bromo derivative of imidazopyrazine as the starting material. The methylation reaction is carried out using trimethylboroxine as the methylating reagent, with tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base. The reaction is conducted in a dimethoxyethane–water mixture under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amine group at the 8-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyrazine N-oxides, while substitution reactions can introduce various functional groups at the 8-position.

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:

  • Imidazo[1,2-a]quinoxaline
  • Pyrazolo[1,5-a]quinoxaline
  • Imidazo[1,2-a]pyrimidine

These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Biological Activity

2-Methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic organic compound characterized by a fused imidazole and pyrazine ring system. Its molecular formula is C_8H_9N_3, with a molar mass of approximately 164.17 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound features a methyl group at the 2-position of the imidazole ring and an amino group at the 8-position of the pyrazine ring. This unique arrangement contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has been studied for its potential to inhibit enzymes involved in DNA synthesis and repair, making it a candidate for anticancer therapy.
  • Enzyme Inhibition : It interacts with various biological targets, notably cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
  • Cellular Modulation : The compound can modulate cellular pathways related to proliferation and apoptosis, indicating its relevance in therapeutic applications.

The mechanism of action involves the compound's ability to bind to specific molecular targets, inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. Notably, studies have shown that it can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of imidazo[1,2-a]pyrazines against various cancer cell lines. The most potent derivative exhibited an IC50 value of 6.66 µM against breast cancer (MCF7) cells, correlating with its CDK9 inhibitory activity .

CompoundCell LineIC50 (µM)
This compoundMCF76.66
Other DerivativeHCT1160.31
Other DerivativeK6520.71

Enzyme Interaction Studies

Interaction studies demonstrated that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to significant drug-drug interactions .

Case Studies

  • Inhibition of CDK9 : A derivative containing a benzyl amine at position 3 showed an IC50 of 0.16 µM against CDK9, highlighting the potential for developing targeted cancer therapies based on this scaffold .
  • Antimicrobial Activity : While not directly studied on Mycobacterium tuberculosis (Mtb), related imidazo compounds have shown promising activity against Mtb with MIC values around 0.63–1.26 µM . This suggests that structural modifications on similar compounds could yield effective antimycobacterial agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
6-Bromoimidazo[1,2-a]pyrazin-8-amineBromine substitution at the 6-positionIncreased lipophilicity
Imidazo[1,2-a]quinoxalineDifferent fused ring structureDistinct reactivity profile
Pyrazolo[1,5-a]quinoxalineDifferent fusion patternPotentially different pharmacological applications

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAWVDBIHPIESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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